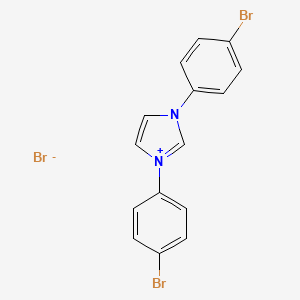

1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide

Description

1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide is a cationic imidazolium salt featuring two 4-bromophenyl substituents at the 1- and 3-positions of the imidazole ring, with a bromide counterion. This compound belongs to the class of N-heterocyclic carbene (NHC) precursors, which are pivotal in catalysis, materials science, and medicinal chemistry due to their tunable electronic and steric properties .

Properties

IUPAC Name |

1,3-bis(4-bromophenyl)imidazol-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2N2.BrH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNSNSXMWZQSTN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)Br)Br.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide typically involves the reaction of 4-bromoaniline with glyoxal in the presence of an acid catalyst to form the intermediate 1,3-bis(4-bromophenyl)imidazolidine. This intermediate is then oxidized to the imidazolium salt using an oxidizing agent such as hydrogen peroxide or potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The imidazolium core can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Hydrogen peroxide or potassium permanganate are typical oxidizing agents.

Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while coupling reactions can produce complex organic frameworks .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that imidazolium salts, including 1,3-bis(4-bromophenyl)-1H-imidazol-3-ium bromide, exhibit significant antimicrobial properties. A study highlighted the synthesis of imidazole derivatives that demonstrated potent activity against Mycobacterium tuberculosis (Mtb), suggesting that similar compounds could be explored for their anti-tubercular effects . The structural characteristics of imidazolium salts contribute to their ability to penetrate bacterial membranes and disrupt cellular processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Certain imidazolium derivatives have shown cytotoxic activities against various cancer cell lines. For instance, studies on related compounds have revealed mechanisms of action involving apoptosis induction and cell cycle arrest . The bromophenyl groups may enhance the lipophilicity of the imidazolium salt, facilitating better interaction with lipid membranes of cancer cells.

Coordination Chemistry

Ligand Properties

this compound functions effectively as a bidentate ligand in coordination complexes. Its ability to coordinate with metal ions can lead to the formation of stable complexes with potential applications in catalysis and materials science. The imidazolium moiety can stabilize metal centers through π-π stacking interactions and coordination through nitrogen atoms .

Catalytic Applications

As a ligand in transition metal complexes, this compound can be utilized in various catalytic processes, including cross-coupling reactions and asymmetric synthesis. The presence of bromine atoms enhances the electronic properties of the ligand, making it suitable for facilitating electron transfer processes in catalytic cycles .

Material Science

Conductive Polymers

Research into conducting polymers has identified imidazolium salts as key components for enhancing electrical conductivity. When incorporated into polymer matrices, this compound can improve the ionic conductivity due to its ionic nature and ability to form charge carriers within the polymer matrix . This application is particularly relevant in developing advanced materials for batteries and supercapacitors.

Nanomaterials Synthesis

The compound has also been explored in the synthesis of nanomaterials. Its unique structure allows for the creation of hybrid materials that combine organic and inorganic components, which can exhibit enhanced properties such as increased surface area and improved catalytic activity . These materials are crucial in applications ranging from sensors to drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The bromine atoms on the phenyl rings can also participate in halogen bonding, further enhancing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolium salts vary widely in biological, catalytic, and physical properties depending on substituent groups. Below is a comparative analysis of 1,3-bis(4-bromophenyl)-1H-imidazol-3-ium bromide with key analogs:

Table 1: Structural and Functional Comparison of Imidazolium Salts

Key Observations:

Substituent Effects on Biological Activity Hydrophilic groups (e.g., hydroxyethyl, carboxyethyl) enhance solubility in polar media and improve antimicrobial activity. For example, 3-(2-carboxyethyl)-1-(3-aminopropyl)-1H-imidazol-3-ium bromide inhibits HeLa and Hep G2 cancer cells, likely due to improved cellular uptake .

Catalytic Applications Acetamide- and methoxycarbonyl-substituted imidazolium salts are precursors for NHC-metal complexes used in asymmetric catalysis (e.g., cross-benzoin reactions) .

Corrosion Inhibition

- The oxo-phenylethyl derivative (OPEIB) shows strong adsorption on aluminum surfaces via π-interactions, reducing corrosion in acidic media . The bromophenyl analog’s larger aromatic system may offer similar or enhanced protection due to increased hydrophobicity.

Spectroscopic and Physical Properties

Table 2: Spectroscopic Signatures of Selected Imidazolium Salts

- Bromophenyl Derivative : Distinctive C-Br stretches in IR (~560–600 cm⁻¹) and aromatic proton resonances in NMR (δ 7.4–7.8) differentiate it from aliphatic-substituted analogs .

- Thermal Stability : Bromophenyl and methoxycarbonylbenzyl substituents likely enhance thermal stability due to aromatic rigidity compared to hydroxyethyl or acetamide derivatives .

Biological Activity

1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide is a synthetic compound characterized by its unique imidazolium structure, which has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features an imidazolium core substituted with two 4-bromophenyl groups. The typical synthesis involves the reaction of 4-bromoaniline with glyoxal in the presence of an acid catalyst, followed by oxidation to form the imidazolium salt using agents like hydrogen peroxide or potassium permanganate.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The imidazolium core can engage in strong interactions with biological molecules, influencing enzymatic pathways and receptor activities. Additionally, the presence of bromine enhances reactivity through halogen bonding, potentially increasing its efficacy in biological systems .

Anticancer Properties

Recent studies have explored the anticancer potential of imidazolium salts, including this compound. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to disrupt cell cycle progression in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may elevate ROS levels, contributing to oxidative stress and subsequent cell death .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. The mechanism often involves disrupting microbial membrane integrity or interfering with metabolic pathways essential for microbial survival .

Study 1: Anticancer Activity

A study published in Inorganic Chemistry evaluated the cytotoxic effects of various imidazolium salts on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cells (MCF-7) and induced apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of imidazolium salts demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating a promising alternative for treating resistant strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Apoptosis induction; ROS generation |

| 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | Moderate | Low | Cell cycle arrest |

| 1,3-Bis(4-fluorophenyl)-1H-imidazol-3-ium fluoride | Low | Moderate | Membrane disruption |

Q & A

Q. What are the critical safety considerations when handling 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide in laboratory settings?

- Methodological Answer : This compound is classified as a skin irritant (H315), severe eye irritant (H319), and respiratory irritant (H335) under EU Regulation 1272/2008 . Researchers must use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Operate in a fume hood under inert gas (e.g., N₂ or Ar) to minimize exposure. Store in sealed containers in a dry, ventilated area away from moisture. Emergency protocols include rinsing eyes with water for 15 minutes (if exposed) and using activated carbon to contain spills .

Q. Which synthetic routes are effective for preparing imidazolium bromide derivatives, and how can reaction yields be optimized?

- Methodological Answer : A common method involves alkylation of imidazole precursors with brominated aryl halides. For example, refluxing 1-methylimidazole with 4-bromobenzyl bromide in anhydrous acetonitrile/t-BuOH (4:1 v/v) at 80°C under nitrogen for 48 hours achieves ~74% yield . Optimization strategies include:

- Using excess alkylating agent (1.1–1.2 equivalents).

- Purification via recrystallization from ethanol/diethyl ether mixtures.

- Monitoring reaction progress by thin-layer chromatography (TLC) or NMR .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, imidazolium protons at δ 9.5–10.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak [M-Br]⁺ to validate the molecular formula .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How does single-crystal X-ray diffraction elucidate the supramolecular interactions and packing behavior of this compound?

- Methodological Answer : Single-crystal X-ray data (e.g., monoclinic system, space group P2₁/c) reveal:

- Hydrogen bonding : Between imidazolium C–H and bromide ions (C–H···Br⁻ distances ~3.2–3.5 Å).

- π-π stacking : Aromatic bromophenyl groups exhibit face-to-face interactions (interplanar spacing ~3.6 Å), influencing thermal stability .

- Disorder analysis : Solvent molecules (e.g., dichloromethane) in the lattice may require refinement with occupancy constraints .

Q. What computational methods can predict the reactivity and stability of imidazolium-based ionic liquids, and how do they align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the imidazolium ring’s C2 position is often the most reactive .

- Molecular Dynamics (MD) : Simulate ionic liquid behavior under varying temperatures to correlate computed diffusion coefficients with experimental viscosity .

- Reaction Path Search : Tools like the ACD/Labs Percepta Platform predict decomposition pathways (e.g., thermal stability up to 250°C) .

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, melting points) across studies?

- Methodological Answer :

- Controlled Replication : Synthesize the compound using identical protocols (e.g., solvent, heating rate) to isolate variables. For example, discrepancies in melting points may arise from impurities or polymorphic forms .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres to clarify stability ranges .

- Solubility Studies : Systematically test solvents (e.g., DMSO, MeOH) using UV-Vis spectroscopy to quantify saturation points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.